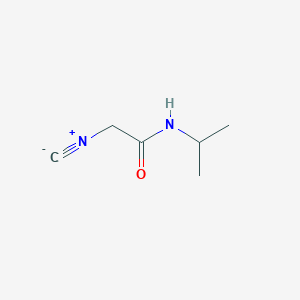
1-(3-Methylthiophen-2-yl)hexane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Methylthiophen-2-yl)hexane-1,3-dione is an organic compound with the molecular formula C11H14O2S and a molecular weight of 210.29 g/mol This compound features a thiophene ring substituted with a methyl group at the 3-position and a hexane-1,3-dione moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methylthiophen-2-yl)hexane-1,3-dione can be achieved through several synthetic routes. One common method involves the reaction of 3-methylthiophene-2-carbaldehyde with hexane-1,3-dione under acidic or basic conditions. The reaction typically requires a catalyst, such as p-toluenesulfonic acid or sodium hydroxide, and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .
化学反応の分析
Types of Reactions
1-(3-Methylthiophen-2-yl)hexane-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents such as bromine or nitric acid can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
1-(3-Methylthiophen-2-yl)hexane-1,3-dione has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 1-(3-Methylthiophen-2-yl)hexane-1,3-dione involves its interaction with specific molecular targets and pathways. For example, derivatives of this compound have been shown to influence voltage-gated sodium and calcium channels, as well as GABA transporters, which are crucial in neurological processes . These interactions can lead to various pharmacological effects, such as anticonvulsant and analgesic activities .
類似化合物との比較
Similar Compounds
3-(3-Methylthiophen-2-yl)pyrrolidine-2,5-dione: Shares the thiophene ring and exhibits similar biological activities.
3-Methylthiophene-2-carbaldehyde: A precursor in the synthesis of 1-(3-Methylthiophen-2-yl)hexane-1,3-dione.
Uniqueness
This compound is unique due to its specific combination of a thiophene ring and a hexane-1,3-dione moiety, which imparts distinct chemical and biological properties.
特性
分子式 |
C11H14O2S |
|---|---|
分子量 |
210.29 g/mol |
IUPAC名 |
1-(3-methylthiophen-2-yl)hexane-1,3-dione |
InChI |
InChI=1S/C11H14O2S/c1-3-4-9(12)7-10(13)11-8(2)5-6-14-11/h5-6H,3-4,7H2,1-2H3 |
InChIキー |
BTMOZDPMGKEMLC-UHFFFAOYSA-N |
正規SMILES |
CCCC(=O)CC(=O)C1=C(C=CS1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{6-Bromoimidazo[1,2-a]pyridin-3-yl}propanoicacidhydrochloride](/img/structure/B13624564.png)


![4-{7-bromo-3H-imidazo[4,5-c]pyridin-2-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B13624582.png)
![Ethyl 7-(trifluoroacetyl)-5-azaspiro[2.4]hept-6-ene-5-carboxylate](/img/structure/B13624585.png)


![Bicyclo[3.2.1]octan-6-amine](/img/structure/B13624604.png)

![ethyl4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-7-carboxylate](/img/structure/B13624612.png)




